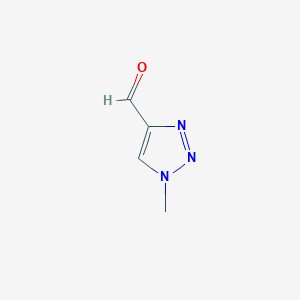

1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-7-2-4(3-8)5-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJSHBUKQSGJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264437 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-69-9 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

CAS Number: 16681-69-9[1]

This technical guide provides an in-depth overview of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. The document outlines its chemical properties, detailed experimental protocols for its synthesis, and relevant spectral data.

Physicochemical and Spectral Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O | [2] |

| Molecular Weight | 111.103 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 112–114 °C | [3] |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.14 (s, 1H), 8.15 (s, 1H), 4.21 (s, 3H) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 185.1, 148.1, 126.3, 37.2 | [3] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.01 (s, 1H), 8.81 (s, 1H), 4.13 (s, 3H) | [3] |

| ¹³C NMR (151 MHz, DMSO) | δ 185.0, 147.0, 128.8, 36.7 | [3] |

Experimental Protocols

The synthesis of this compound can be achieved via the reaction of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) with methylamine, involving a Cornforth rearrangement and subsequent hydrolysis.[3]

Synthesis of this compound (7b) [3]

-

Materials:

-

4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (2.5 mmol, 545 mg)

-

Methylamine solution in isopropanol (2 M, 1.5 mL)

-

Isopropanol (iPrOH) (3.5 mL)

-

Dichloromethane (DCM)

-

Methyl tert-butyl ether (MTBE)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a screw-capped reaction tube equipped with a magnetic stirring bar, add FNPT (2.5 mmol, 545 mg), a 2 M solution of methylamine in iPrOH (1.5 mL), and an additional 3.5 mL of iPrOH.

-

Stir the reaction mixture at 80 °C for 15 hours.

-

After the reaction is complete, concentrate the crude product.

-

Adsorb the crude product onto silica gel.

-

Purify the product by column chromatography.

-

Initially, elute with DCM to remove the 4-nitroaniline byproduct.

-

Subsequently, use a DCM/MTBE gradient (from 1:0 to 1:1) to elute the desired product.

-

-

Further purification can be performed by Kugelrohr sublimation if necessary.

-

-

Yield:

-

The reaction yields a white crystalline solid (229 mg, 82%).[3]

-

Synthesis Workflow

The diagram below illustrates the synthetic pathway for 1-alkyl-4-formyl-1,2,3-triazoles, including the specific synthesis of this compound.

References

An In-depth Technical Guide to 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Abstract: 1-methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound featuring a five-membered triazole ring substituted with a methyl group at the N1 position and a formyl (aldehyde) group at the C4 position. This molecule serves as a crucial and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The unique structural properties of the 1,2,3-triazole core, such as its high stability, dipole character, and capacity for hydrogen bonding, make it an attractive scaffold for the development of novel therapeutic agents and functional materials.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, chemical reactivity, and applications, with a focus on its role in drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature.[3] Its core structure is a stable aromatic heterocycle. Detailed physicochemical data are summarized in Table 1, with spectroscopic data useful for characterization in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O | [4] |

| Molecular Weight | 111.10 g/mol | [5] |

| CAS Number | 16681-69-9 | [6] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 112-114 °C | [3] |

| IUPAC Name | This compound | N/A |

| SMILES | C[N]1C=C(C=O)N=N1 | [4] |

| InChIKey | FRJSHBUKQSGJNG-UHFFFAOYAQ | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | CDCl₃ | 10.14 (s, 1H) | Aldehyde proton (-CHO) |

| 8.15 (s, 1H) | Triazole ring proton (C5-H) | ||

| 4.21 (s, 3H) | Methyl protons (-CH₃) | ||

| ¹³C NMR | CDCl₃ | 185.1 | Aldehyde carbonyl carbon (C=O) |

| 148.1 | Triazole ring carbon (C4) | ||

| 126.3 | Triazole ring carbon (C5) | ||

| 37.2 | Methyl carbon (-CH₃) | ||

| IR | N/A | ~1690-1710 | C=O stretch (aldehyde) |

| ~3100-3150 | C-H stretch (aromatic/triazole) | ||

| ~2900-3000 | C-H stretch (aliphatic/methyl) | ||

| NMR data is based on reported values for this compound.[3] IR data is typical for this class of compounds. |

Synthesis and Experimental Protocols

The synthesis of 1-alkyl-4-formyl-1,2,3-triazoles can be achieved through several routes. A prominent method involves the modification of a pre-formed triazole ring system, which offers high yields and avoids the handling of potentially explosive low-boiling point alkyl azides.[3] Another common strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form the triazole ring, followed by oxidation of a precursor alcohol.[7][8]

A versatile method for synthesizing 1-alkyl-4-formyl-1,2,3-triazoles, including the methyl derivative, involves the reaction of a primary amine with 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT). This reaction proceeds through imine formation, a ring-degenerate Cornforth rearrangement, and subsequent hydrolysis.[3][9]

Experimental Protocol: General Procedure for 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes [3]

-

To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol).

-

Add the primary amine (e.g., a solution of methylamine in isopropanol for the title compound) (0.55 mmol).

-

Add water (45 µL) and isopropanol (or 1,4-dioxane) (1 mL).

-

Seal the tube and stir the reaction mixture at 80 °C for 15 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. For the methyl derivative, further purification can be achieved via sublimation in a Kugelrohr apparatus to yield a white crystalline solid (82% yield).[3]

References

- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | C4H5N3O | CID 21187507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. anaxlab.com [anaxlab.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

1-methyl-1H-1,2,3-triazole-4-carbaldehyde physical properties

An In-depth Technical Guide on the Physical Properties of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows for the characterization of this compound.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in research and development.

| Property | Value | Reference |

| CAS Number | 16681-69-9 | [2] |

| Molecular Formula | C₄H₅N₃O | [3] |

| Molecular Weight | 111.103 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 112–114 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following tables detail its Nuclear Magnetic Resonance (NMR) data in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

¹H and ¹³C NMR in CDCl₃

The following data was recorded on a 300 MHz spectrometer for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR.[1]

Table 2.1: ¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.14 | Singlet | 1H | Aldehyde (-CHO) |

| 8.15 | Singlet | 1H | Triazole C5-H |

| 4.21 | Singlet | 3H | N-Methyl (-CH₃) |

Table 2.2: ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 185.1 | Aldehyde Carbonyl (C=O) |

| 148.1 | Triazole C4 |

| 126.3 | Triazole C5 |

| 37.2 | N-Methyl Carbon (-CH₃) |

¹H and ¹³C NMR in DMSO-d₆

The following data was recorded on a 300 MHz spectrometer for ¹H NMR and a 151 MHz spectrometer for ¹³C NMR.[1]

Table 2.3: ¹H NMR Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.01 | Singlet | 1H | Aldehyde (-CHO) |

| 8.81 | Singlet | 1H | Triazole C5-H |

| 4.13 | Singlet | 3H | N-Methyl (-CH₃) |

Table 2.4: ¹³C NMR Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 185.0 | Aldehyde Carbonyl (C=O) |

| 147.0 | Triazole C4 |

| 128.8 | Triazole C5 |

| 36.7 | N-Methyl Carbon (-CH₃) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) and methylamine.[1] This procedure provides a reliable method for obtaining the target compound in good yield.

Materials:

-

4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)

-

Commercial solution of methylamine in isopropanol (iPrOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (0.5 mmol), a commercial solution of methylamine in isopropanol (0.55 mmol), water (45 µL), and isopropanol (1 mL).[1]

-

The reaction mixture is stirred for 15 hours at 80 °C.[1]

-

After completion, the reaction mixture is concentrated under reduced pressure.[1]

-

The crude product is purified directly via column chromatography. The column is first eluted with DCM to remove the 4-nitroaniline byproduct, followed by a DCM/EtOAc gradient to isolate the product.[1]

-

The resulting product is a white crystalline solid with a yield of approximately 82%.[1]

-

Further purification can be performed by sublimation in a Kugelrohr apparatus, which is effective due to the compound's volatility under vacuum at elevated temperatures.[1]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for synthesis and characterization of the target compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic protocol, spectroscopic data, and potential biological relevance, presenting a complete profile for research and development purposes.

Chemical Identity and Properties

This compound is a substituted triazole with the molecular formula C₄H₅N₃O and a molecular weight of 111.10 g/mol . Its structure is characterized by a five-membered triazole ring with a methyl group at the N1 position and a carbaldehyde (formyl) group at the C4 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O | |

| Molecular Weight | 111.10 g/mol | |

| CAS Number | 16681-69-9 | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 112–114 °C | [1] |

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of a versatile precursor, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), with methylamine.

Experimental Protocol: Synthesis

Materials:

-

4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)

-

Methylamine solution (2 M in isopropanol)

-

Isopropanol (iPrOH)

-

Dichloromethane (DCM)

-

Methyl tert-butyl ether (MTBE)

-

Silica gel for column chromatography

Procedure:

-

To a screw-capped reaction tube equipped with a magnetic stirring bar, add FNPT (2.5 mmol, 545 mg).

-

Add a 2 M solution of methylamine in isopropanol (1.5 mL) and an additional 3.5 mL of isopropanol.

-

Stir the reaction mixture at 80 °C for 15 hours.

-

After cooling, concentrate the crude product and adsorb it onto silica gel.

-

Purify the product by column chromatography on silica gel. Elute with dichloromethane (DCM) to remove the 4-nitroaniline byproduct, followed by a DCM/MTBE gradient (from 1:0 to 1:1).

-

Further purification can be achieved by sublimation using a Kugelrohr apparatus.

This procedure yields this compound as a white crystalline solid with a yield of 82%.[1]

Spectroscopic Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the connectivity and chemical environment of the atoms within the molecule.

Table 2: ¹H NMR Spectroscopic Data (300 MHz)

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CDCl₃ | 10.14 | s | 1H | -CHO |

| 8.15 | s | 1H | H-5 (triazole) | |

| 4.21 | s | 3H | -CH₃ | |

| DMSO-d₆ | 10.01 | s | 1H | -CHO |

| 8.81 | s | 1H | H-5 (triazole) | |

| 4.13 | s | 3H | -CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (75 MHz for CDCl₃, 151 MHz for DMSO-d₆)

| Solvent | Chemical Shift (δ, ppm) | Assignment |

| CDCl₃ | 185.1 | C=O (aldehyde) |

| 148.1 | C-4 (triazole) | |

| 126.3 | C-5 (triazole) | |

| 37.2 | -CH₃ | |

| DMSO-d₆ | 185.0 | C=O (aldehyde) |

| 147.0 | C-4 (triazole) | |

| 128.8 | C-5 (triazole) | |

| 36.7 | -CH₃ |

The NMR data is consistent with the proposed structure. The downfield singlet in the ¹H NMR spectrum around 10 ppm is characteristic of an aldehyde proton. The singlet around 8-9 ppm corresponds to the proton on the triazole ring, and the singlet around 4 ppm is assigned to the methyl group protons. The ¹³C NMR spectrum shows the characteristic carbonyl carbon of the aldehyde at approximately 185 ppm, along with the two carbons of the triazole ring and the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted FT-IR Characteristic Peaks

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | =C-H stretch | Aromatic C-H (triazole ring) |

| 2830-2695 | C-H stretch | Aldehyde C-H |

| 1710-1685 | C=O stretch | Aldehyde carbonyl |

| 1600-1400 | C=N, C=C stretch | Triazole ring |

The presence of a strong absorption band in the region of 1710-1685 cm⁻¹ would be indicative of the aldehyde carbonyl group. The characteristic C-H stretching of the aldehyde would appear in the 2830-2695 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 111 | [M]⁺, Molecular ion |

| 83 | [M - CO]⁺ or [M - N₂]⁺ |

| 84 | [M - HCN]⁺ |

The fragmentation pattern of 1,2,3-triazoles can be complex, but key fragments would likely involve the loss of carbon monoxide (CO) from the aldehyde group, dinitrogen (N₂) from the triazole ring, or hydrogen cyanide (HCN).

Potential Biological Relevance: Nrf2 Signaling Pathway

Recent studies have highlighted the role of triazole derivatives as potential activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Activation of the Nrf2 pathway is a promising therapeutic strategy for diseases associated with oxidative stress, such as liver and kidney diseases.[2] It is proposed that triazole derivatives can activate Nrf2 by interacting with Keap1, a repressor protein that targets Nrf2 for degradation. This interaction prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of its target genes, including Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][3]

While direct studies on this compound are limited, its structural motif suggests it could serve as a scaffold for the development of novel Nrf2 activators.

Conclusion

The structure of this compound has been unequivocally established through a combination of a well-defined synthetic protocol and comprehensive spectroscopic analysis, particularly NMR data. While experimental IR and MS data would further solidify this elucidation, the predicted spectra are in strong agreement with the assigned structure. The potential for this compound and its derivatives to modulate the Nrf2 signaling pathway opens promising avenues for its application in the development of novel therapeutics for oxidative stress-related diseases. This guide provides the foundational knowledge for researchers to further explore the chemistry and biological activity of this intriguing heterocyclic molecule.

References

Spectral Data and Experimental Protocols for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The structural elucidation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde is supported by NMR spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR spectral data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.14 | s | 1H | CHO |

| 8.15 | s | 1H | C5-H |

| 4.21 | s | 3H | N-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 185.1 | CHO |

| 148.1 | C4 |

| 126.3 | C5 |

| 37.2 | N-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not detailed in the available literature. However, based on its functional groups, the IR spectrum is expected to exhibit characteristic absorption bands. A prominent and strong peak for the C=O stretching vibration of the aldehyde group is anticipated in the region of 1680-1710 cm⁻¹. Other expected signals include C-H stretching vibrations for the aldehyde and methyl groups, and C=N and N=N stretching vibrations characteristic of the triazole ring.

Mass Spectrometry (MS)

Detailed experimental mass spectra for this compound have not been identified in the surveyed literature. For this compound (molecular formula C₄H₅N₃O), the expected molecular weight is approximately 111.10 g/mol .[1] In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 111. Subsequent fragmentation patterns would likely involve the loss of the formyl group (CHO) or other characteristic fragments of the methyl-triazole ring.

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) with methylamine.

Synthesis of this compound (7b)

To a screw-capped reaction tube equipped with a magnetic stirring bar, 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT 1a) (2.5 mmol, 545 mg), a 2 M solution of methylamine in isopropanol (1.5 mL), and an additional 3.5 mL of isopropanol were added. The reaction mixture was stirred for 15 hours at 80 °C. Following the reaction, the crude product was adsorbed onto silica and purified directly by column chromatography. The chromatography was performed using dichloromethane (DCM) as the eluent to remove the 4-nitroaniline byproduct, followed by a DCM/methyl tert-butyl ether (MTBE) gradient (from 1:0 to 1:1). Further purification can be achieved by sublimation in a Kugelrohr apparatus. This procedure yielded the product as a white crystalline solid.

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde from Methyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, methyl azide. The core of this synthesis lies in the robust and versatile azide-alkyne cycloaddition reaction.

Introduction

The 1,2,3-triazole moiety is a key structural motif in a wide array of pharmacologically active compounds, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] The 4-carbaldehyde functional group on the 1-methyl-1H-1,2,3-triazole scaffold serves as a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery programs. The most prevalent and efficient method for constructing the 1,4-disubstituted 1,2,3-triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity.[2][3]

Synthetic Strategy Overview

The synthesis of this compound from methyl azide is typically achieved through a two-step process. The initial and crucial step is the CuAAC reaction between methyl azide and a suitable three-carbon alkyne synthon bearing a masked or latent aldehyde functionality at the terminal position. Following the formation of the triazole ring, the masked functionality is then converted to the desired carbaldehyde.

Two primary strategies for the alkyne component are commonly employed:

-

Reaction with Propargyl Alcohol followed by Oxidation: This is a widely used and reliable method where methyl azide reacts with propargyl alcohol. The resulting (1-methyl-1H-1,2,3-triazol-4-yl)methanol is then oxidized to the target aldehyde.[1][4]

-

Reaction with a Protected Propargyl Aldehyde followed by Deprotection: This approach involves the cycloaddition of methyl azide with a propargyl aldehyde derivative where the aldehyde group is protected, for instance, as a dimethyl acetal. The final step is the hydrolytic deprotection to unveil the carbaldehyde.[4]

The following sections will provide detailed experimental protocols and data for the more common and often higher-yielding oxidation route.

Experimental Protocols

Step 1: Synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol

This step involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of methyl azide and propargyl alcohol.

Materials:

-

Methyl azide (CH₃N₃)

-

Propargyl alcohol (HC≡CCH₂OH)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (NaAsc)

-

Solvent: tert-Butanol/Water mixture (e.g., 1:1 v/v)

Procedure:

-

In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) in a mixture of tert-butanol and water.

-

To this solution, add methyl azide (1.1 eq). Caution: Methyl azide is a volatile and potentially explosive compound. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

In a separate container, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

In another container, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (1-methyl-1H-1,2,3-triazol-4-yl)methanol, which can be purified by column chromatography.

Step 2: Synthesis of this compound

This step involves the oxidation of the primary alcohol synthesized in the previous step to the corresponding aldehyde.

Materials:

-

(1-methyl-1H-1,2,3-triazol-4-yl)methanol

-

Manganese dioxide (MnO₂)

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

-

Dissolve (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask.

-

Add activated manganese dioxide (5.0 - 10.0 eq) to the solution in portions.

-

Stir the resulting suspension at room temperature. The reaction is typically monitored by TLC.

-

Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide.

-

The filter cake is washed with additional solvent.

-

The combined filtrate is concentrated under reduced pressure to afford the this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes, which are analogous to the target molecule.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Cycloaddition | Alkyl Azide, Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 12-24 | 85-95 | [4] |

| 2. Oxidation | (1-alkyl-1H-1,2,3-triazol-4-yl)methanol | MnO₂ | Dichloromethane | Room Temp. | 12-24 | 80-99 | [4][5] |

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from methyl azide is a straightforward and high-yielding process that leverages the power of click chemistry. The two-step approach involving an initial copper-catalyzed azide-alkyne cycloaddition followed by oxidation is a robust and well-documented strategy. The resulting 4-formyl-1,2,3-triazole is a valuable intermediate for the synthesis of more complex molecules, making this a critical transformation in the toolkit of medicinal and organic chemists. The methodologies presented here provide a solid foundation for the successful synthesis and further derivatization of this important heterocyclic compound.

References

- 1. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Stability and Reactivity of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic aldehyde of growing interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a methylated 1,2,3-triazole ring appended to a reactive carbaldehyde group, makes it a versatile building block for the synthesis of a diverse array of more complex molecules. The inherent stability of the triazole ring, coupled with the reactivity of the aldehyde functionality, provides a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including detailed experimental protocols for its synthesis and key transformations.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Melting Point | 112–114 °C |

| Appearance | White crystalline solid |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.14 (s, 1H), 8.15 (s, 1H), 4.21 (s, 3H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 185.1, 148.1, 126.3, 37.2 |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.01 (s, 1H), 8.81 (s, 1H), 4.13 (s, 3H) |

| ¹³C NMR (151 MHz, DMSO) | δ 185.0, 147.0, 128.8, 36.7 |

Stability

The 1,2,3-triazole ring is a robust aromatic heterocycle known for its significant stability.[1][2] This stability is conferred by its aromaticity and the presence of multiple nitrogen atoms.

-

pH Stability and Hydrolytic Stability: The 1,2,3-triazole ring is resistant to hydrolysis under both acidic and basic conditions.[1] The aldehyde functional group may be susceptible to certain transformations at extreme pH values, but the overall scaffold is considered stable for typical applications in organic synthesis and drug discovery.

-

Redox Stability: The triazole nucleus is generally insensitive to both oxidizing and reducing conditions, making it a reliable linker and core structure in complex molecules.[1]

-

Enzymatic Stability: The 1,2,3-triazole ring is not readily cleaved by common metabolic enzymes, which contributes to the pharmacokinetic stability of many triazole-containing drugs.[1]

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde functional group, which serves as a versatile handle for a variety of chemical transformations. The triazole ring itself is largely unreactive under common synthetic conditions.

Synthesis

A scalable and efficient synthesis of this compound has been reported via the reaction of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) with methylamine. This method involves a Cornforth rearrangement and subsequent hydrolysis.

Synthesis of the target compound.

Reactions of the Aldehyde Group

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles, enabling the construction of diverse molecular architectures.

The Wittig reaction is a powerful method for the conversion of aldehydes to alkenes. This compound can react with a phosphorus ylide to yield the corresponding vinyl-substituted triazole. While a specific protocol for the target molecule is not published, a general procedure is provided below.

Wittig olefination workflow.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated systems.

Knoevenagel condensation scheme.

Reductive amination is a two-step process that converts an aldehyde into an amine. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This is a highly valuable transformation in drug discovery for the synthesis of amine derivatives.

Reductive amination process.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. This provides a route to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, another valuable synthetic intermediate.

Oxidation of the aldehyde.

Biological Relevance and Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been explicitly detailed in the literature, the broader class of triazole-containing compounds is of immense importance in drug development. Notably, azole antifungals are a cornerstone in the treatment of fungal infections. These compounds act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

The following diagram illustrates the ergosterol biosynthesis pathway and the mechanism of action of azole antifungals. This is a representative pathway to demonstrate the biological context of triazole-containing drugs.

Ergosterol biosynthesis inhibition.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and its subsequent reactions.

Synthesis of this compound

-

Materials: 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT), 2 M solution of methylamine in isopropanol (iPrOH), dichloromethane (DCM), methyl tert-butyl ether (MTBE), silica gel.

-

Procedure:

-

To a screw-capped reaction tube equipped with a magnetic stirring bar, add FNPT (2.5 mmol, 545 mg), a 2 M solution of methylamine in iPrOH (1.5 mL), and an additional 3.5 mL of iPrOH.

-

Stir the reaction mixture for 15 hours at 80 °C.

-

After cooling to room temperature, concentrate the crude product onto silica gel.

-

Purify the product by column chromatography using DCM as the eluent to remove 4-nitroaniline, followed by a DCM/MTBE gradient (from 1:0 to 1:1).

-

Further purification can be achieved by sublimation in a Kugelrohr apparatus.

-

-

Expected Yield: 82% (white crystalline solid).

General Procedure for Wittig Reaction

-

Materials: this compound, a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.1 equivalents) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates completion.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

General Procedure for Knoevenagel Condensation

-

Materials: this compound, an active methylene compound (e.g., malononitrile, diethyl malonate), a basic catalyst (e.g., piperidine, triethylamine), and a suitable solvent (e.g., ethanol, toluene).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the basic catalyst (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

If the product precipitates, it can be collected by filtration and washed with a cold solvent. Otherwise, the residue can be purified by recrystallization or column chromatography.

-

General Procedure for Reductive Amination

-

Materials: this compound, a primary or secondary amine, a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃), and a solvent (e.g., dichloromethane, 1,2-dichloroethane).

-

Procedure:

-

To a solution of this compound (1.0 equivalent) and the amine (1.2 equivalents) in the solvent, add the reducing agent (1.5 equivalents) in portions at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

General Procedure for Oxidation to Carboxylic Acid

-

Materials: this compound, an oxidizing agent (e.g., sodium hypochlorite, potassium permanganate), and a suitable solvent system.

-

Procedure (using NaClO):

-

Dissolve this compound in a suitable solvent mixture (e.g., acetonitrile/water).

-

Add the sodium hypochlorite solution dropwise at room temperature.

-

Stir the reaction until completion (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 3-4.

-

Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

-

Conclusion

This compound is a stable and synthetically versatile building block. The inherent stability of the 1,2,3-triazole ring makes it a reliable scaffold in multi-step syntheses and for incorporation into biologically active molecules. The reactivity of the aldehyde group allows for a wide range of chemical transformations, providing access to a rich diversity of derivatives. This combination of stability and reactivity positions this compound as a valuable tool for researchers in organic synthesis and drug discovery. The representative example of the ergosterol biosynthesis pathway highlights the potential of triazole-containing scaffolds to interact with important biological targets, underscoring the relevance of this compound class in the development of new therapeutic agents.

References

The Rising Potential of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and dipole character, which contribute to enhanced biological activity and improved physicochemical properties.[1] Among the various substituted triazoles, derivatives of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde represent a promising, yet relatively underexplored, class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these derivatives, aiming to equip researchers with the foundational knowledge to advance their exploration in drug discovery.

Synthetic Pathways and Methodologies

The synthesis of this compound and its subsequent derivatization are crucial steps in the exploration of their biological activities. A common and efficient route to obtaining the core scaffold involves the "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by oxidation.[2]

A scalable, one-step synthesis of a related precursor, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), has been developed, which can then be converted to 1-alkyl-4-formyltriazoles, including the 1-methyl derivative.[3]

General Experimental Protocol: Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes

This protocol is adapted from the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles from 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT).[3]

Materials:

-

4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)

-

Primary amine (e.g., methylamine)

-

Water

-

Isopropyl alcohol (iPrOH) or 1,4-dioxane

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

To a screw-capped reaction tube equipped with a magnetic stirring bar, add FNPT (0.5 mmol), the primary amine (0.55 mmol), water (45 µL), and iPrOH or 1,4-dioxane (1 mL).

-

Stir the reaction mixture at 80 °C for 15 hours.

-

After cooling, coat the crude product onto silica gel.

-

Purify the product via column chromatography using a DCM eluent to remove 4-nitroaniline, followed by a DCM/MTBE gradient.

-

Further purification can be achieved by sublimation if necessary.

Biological Activities of 1,2,3-Triazole Derivatives

While specific data on a wide range of this compound derivatives is still emerging, the broader class of 1,2,3-triazole derivatives has demonstrated significant potential in several therapeutic areas, primarily in anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Schiff Base Derivatives: A common strategy to enhance the biological activity of the triazole core is the formation of Schiff bases by reacting the carbaldehyde group with various amines. These hybrid molecules have shown promising cytotoxic activity against a range of cancer cell lines.[4][5]

Table 1: Exemplary Anticancer Activity of Substituted 1,2,3-Triazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole-dithiocarbamate-urea hybrid | Not Specified | Not Specified | [6] |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | Not Specified | Not Specified | [6] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | HCT-116 (Colon) | 1.09 ± 0.17 | [7] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | A549 (Lung) | 45.16 ± 0.92 | [7] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole | MCF-7 (Breast) | 0.31 | [8] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole | Caco-2 (Colon) | 4.98 | [8] |

Antimicrobial Activity

The 1,2,3-triazole scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown activity against various bacterial and fungal strains.[9][10] The incorporation of the triazole moiety can enhance the antimicrobial profile of existing drugs, as seen with metronidazole derivatives.[9]

Table 2: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

| Compound Class | Microorganism | Activity | Reference |

| Metronidazole 1H-1,2,3-triazole derivatives | Fungal and bacterial strains | Potent inhibition | [9] |

| 1,2,3-Triazole derivatives | Mycobacterium tuberculosis H37Ra | MIC values: 5.8-29.9 µg/mL | [11] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and proliferation.[12][13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, Hela, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

Test compounds (1,2,3-triazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Signaling Pathways and Molecular Targets

The biological effects of triazole derivatives are often attributed to their interaction with specific molecular targets within cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

EGFR and B-Raf Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) and B-Raf are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[14] Several 1,2,4-triazole derivatives have been identified as potent inhibitors of EGFR and B-Raf kinases.[15][16] It is plausible that this compound derivatives could also be designed to target these critical oncogenic kinases.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 3. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles [mdpi.com]

- 4. Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Polar Substituted Schiff Bases and 1,2,3-Triazole Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 10. Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents [PeerJ] [peerj.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. ijpbs.com [ijpbs.com]

- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities | Bentham Science [benthamscience.com]

- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a methylated triazole ring appended with a reactive carbaldehyde group, renders it a valuable and versatile building block for the synthesis of more complex molecules. The 1,2,3-triazole core is a well-established pharmacophore, known for its metabolic stability and ability to engage in various biological interactions. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on experimental details and its role as a key synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O | [1] |

| Molecular Weight | 111.103 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 112–114 °C | [2] |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.14 (s, 1H), 8.15 (s, 1H), 4.21 (s, 3H) | [2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 185.1, 148.1, 126.3, 37.2 | [2] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.01 (s, 1H), 8.81 (s, 1H), 4.13 (s, 3H) | [2] |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ 185.0, 147.0, 128.8, 36.7 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A prevalent and well-documented method involves the reaction of a primary amine with an activated 4-formyl-1-aryl-1,2,3-triazole, which proceeds via a Cornforth rearrangement. Another common strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by oxidation of a precursor functional group to the aldehyde.

Method 1: Synthesis from 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)

A robust method for the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles, including the methyl derivative, utilizes 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) as a starting material. This reaction involves an imine formation, followed by a Cornforth rearrangement and subsequent hydrolysis.[2]

To a screw-capped reaction tube equipped with a magnetic stirring bar, 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol), a solution of methylamine in isopropanol (2 M, 0.75 mL, 1.5 mmol), and an additional amount of isopropanol (1.75 mL) are added. The reaction mixture is stirred for 15 hours at 80 °C. Following the reaction, the crude product is coated on silica and purified directly via column chromatography. The column is first eluted with dichloromethane (DCM) to remove the 4-nitroaniline byproduct, followed by a DCM/methyl tert-butyl ether (MTBE) gradient (from 1:0 to 1:1) to elute the desired product. Further purification can be achieved by sublimation in a Kugelrohr apparatus.[2]

The following diagram illustrates the synthesis workflow:

Alternative Synthetic Strategies

Applications in Medicinal Chemistry and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The triazole moiety is a known bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, while the aldehyde group provides a reactive handle for various chemical transformations.

Derivatives of 1,2,3-triazole-4-carbaldehydes have been investigated for a multitude of therapeutic applications, including:

-

Anticancer agents[2]

-

Antifungal agents[2]

-

Antituberculosis agents[2]

-

Anti-inflammatory agents[2]

-

Antidiabetic agents[2]

-

Bioimaging agents[2]

The synthetic versatility of the formyl group allows for its conversion into a wide array of other functionalities, making it a cornerstone for building molecular diversity.

The following diagram illustrates the role of this compound as a versatile synthetic intermediate:

Biological Activity and Signaling Pathways

While the broader class of triazole-containing compounds is known for a wide range of biological activities, specific studies detailing the mechanism of action or the modulation of signaling pathways by this compound itself are not extensively reported in the current literature. Its primary role is that of a synthetic building block, and the biological activity of its derivatives is highly dependent on the nature of the substituents introduced via the aldehyde functionality. The triazole moiety is known to interact with various biological targets, including enzymes and receptors, often through hydrogen bonding and coordination with metal ions. Further research is needed to elucidate any intrinsic biological activity of the title compound and its potential effects on cellular signaling pathways.

Conclusion

This compound is a synthetically valuable compound with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the reactivity of the aldehyde group, makes it an attractive starting material for the creation of diverse molecular libraries. The established importance of the 1,2,3-triazole scaffold in medicinal chemistry underscores the continued relevance of this compound as a key intermediate for the generation of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and properties, intended to aid researchers in its effective utilization.

References

The Advent and Evolution of 1,2,3-Triazole Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a significant scaffold in medicinal chemistry and materials science, valued for its stability, unique electronic properties, and ability to engage in hydrogen bonding.[1][2] Among its many derivatives, 1,2,3-triazole aldehydes, particularly 1,2,3-triazole-4-carbaldehydes, have emerged as versatile synthetic intermediates.[3] Their aldehyde functionality provides a reactive handle for a wide array of chemical transformations, making them crucial building blocks in the synthesis of complex molecules, including pharmacologically active compounds.[4][5] This technical guide delves into the discovery and history of 1,2,3-triazole aldehydes, tracing the evolution of their synthesis from early methods to the revolutionary impact of "click chemistry." We will provide a comprehensive overview of the key synthetic strategies, quantitative data, detailed experimental protocols, and the logical relationships governing these syntheses.

Historical Perspective and the Dawn of a New Synthetic Era

The synthesis of the 1,2,3-triazole ring system dates back to the late 19th and early 20th centuries, with pioneering work by chemists such as Pechmann, Hantzsch, and Bamberger on various heterocyclic compounds.[6][7][8] However, the specific synthesis of 1,2,3-triazole aldehydes is not prominently featured in this early literature. The initial focus was on the construction of the core triazole ring, and the introduction of functional groups like aldehydes was a subsequent development.

A significant breakthrough in 1,2,3-triazole synthesis was the Huisgen 1,3-dipolar cycloaddition, a powerful reaction between an azide and an alkyne.[9][10] Initially conducted under thermal conditions, this reaction often resulted in a mixture of regioisomers (1,4- and 1,5-disubstituted) and required harsh conditions.[11][12] The true revolution in the accessibility of 1,2,3-triazoles, and by extension their aldehyde derivatives, came with the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" developed by Sharpless and Meldal.[13] This reaction provided a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1] This development paved the way for the now predominant two-step synthesis of 1,2,3-triazole-4-carbaldehydes.

The Evolution of Synthetic Methodologies

The synthesis of 1,2,3-triazole aldehydes has evolved from complex, multi-step historical methods to highly efficient and regioselective modern techniques.

Early and Alternative Synthetic Routes

While not widely documented, "alternative historical methods involved multi-step pathways starting from sugars, but these are more complex and less common today."[14] A more direct, albeit less common, modern approach involves a one-step synthesis utilizing 3-dimethylaminoacrolein. This method provides a metal-free route to 4-formyl-1,2,3-triazoles.[15][16]

The Dominant Two-Step Synthesis: Cycloaddition Followed by Oxidation

The most prevalent and efficient strategy for preparing 1,2,3-triazole-4-carbaldehydes involves a two-step sequence.[1] The first step is the synthesis of a 4-substituted 1,2,3-triazole precursor, typically (1,2,3-triazol-4-yl)methanol, via a Huisgen cycloaddition reaction. The second step is the oxidation of the alcohol functionality to the corresponding aldehyde.

The general workflow for this two-step synthesis is depicted below:

Figure 1: General workflow for the two-step synthesis of 1,2,3-triazole-4-carbaldehydes.

Key Synthetic Reactions and Mechanisms

The Huisgen 1,3-Dipolar Cycloaddition and its Catalyzed Variants

The Huisgen cycloaddition is the cornerstone of modern 1,2,3-triazole synthesis. The reaction can be performed under thermal conditions or, more commonly, with catalysis to improve regioselectivity and reaction rates.

Figure 2: Comparison of Huisgen cycloaddition variants.

Quantitative Data on Synthetic Methods

The efficiency of synthesizing 1,2,3-triazole aldehydes is highly dependent on the chosen method. The following tables summarize quantitative data for key reactions.

Table 1: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol via CuAAC

| Catalyst System | Reducing Agent | Solvent | Temperature | Time | Yield (%) |

| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 24-48 h | 78 |

| CuI | - | DMSO | Room Temp. | - | High |

Data compiled from various sources, including[1].

Table 2: Oxidation of (1,2,3-Triazol-4-yl)methanol to 1,2,3-Triazole-4-carbaldehyde

| Substrate | Oxidizing Agent | Solvent | Temperature | Time | Yield (%) |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | MnO₂ | Dichloromethane (DCM) | Room Temp. | Overnight | 99 |

Data sourced from[17].

Table 3: One-Step Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) |

| 3-Dimethylaminoacrolein | 4-Nitrophenyl azide | DMSO | - | - | >80 |

Data sourced from[15].

Detailed Experimental Protocols

Protocol 1: Synthesis of (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (A CuAAC Reaction)

Materials:

-

4-Nitrophenyl azide

-

Propargyl alcohol

-

tert-Butanol

-

Water

-

Ascorbic acid

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

To a suspension of 4-nitrophenyl azide (7.32 mmol) in tert-butanol (5 mL), add a mixture of ascorbic acid (1.6 mmol), CuSO₄·5H₂O (0.58 mmol), and NaHCO₃ (1.6 mmol) in 5.5 mL of water.[1]

-

Add propargyl alcohol (9 mmol) to the reaction mixture.[1]

-

Stir the mixture for 24-48 hours at room temperature.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, collect the product by filtration, wash with water, and dry.[1]

-

The resulting brownish solid can be used in the next step without further purification. Yield: 78%.[1]

Protocol 2: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde (Oxidation)

Materials:

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite

Procedure:

-

Add MnO₂ (14.14 mmol) to a stirred solution of (1-phenyl-1H-[14][18][19]triazol-4-yl)-methanol (1.4 mmol) in DCM (15 mL).[17]

-

Stir the resulting mixture at room temperature overnight.[17]

-

Filter the mixture over a celite bed.[17]

-

Concentrate the filtrate under reduced pressure to afford 1-phenyl-1H-[14][18][19]triazole-4-carbaldehyde. Yield: 99%.[17]

Milestones in the Development of 1,2,3-Triazole Aldehyde Synthesis

The journey from the initial synthesis of the 1,2,3-triazole ring to the efficient production of its aldehyde derivatives is marked by several key discoveries.

Figure 3: Key milestones in the history of 1,2,3-triazole synthesis leading to aldehyde derivatives.

Applications in Drug Discovery and Beyond

The synthetic accessibility of 1,2,3-triazole aldehydes has made them invaluable in drug discovery and medicinal chemistry.[4][5] They serve as precursors to a wide range of bioactive molecules, including anticancer, antifungal, antituberculosis, and anti-inflammatory agents.[3] The aldehyde group can be readily transformed into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to build more complex molecular architectures.

Conclusion

The discovery and development of synthetic routes to 1,2,3-triazole aldehydes have been a journey of continuous innovation. From early, less defined methods to the highly efficient and regioselective two-step synthesis enabled by "click chemistry," the ability to produce these versatile building blocks has significantly impacted the field of organic and medicinal chemistry. The robust and adaptable nature of the current synthetic methodologies ensures that 1,2,3-triazole aldehydes will continue to be a cornerstone in the creation of novel molecules with diverse applications for the foreseeable future.

References

- 1. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. starchemistry888.com [starchemistry888.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bamberger triazine synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 18. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 19. benthamscience.com [benthamscience.com]

In-Depth Technical Guide: Safety and Hazards of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological studies for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde were identified in the public domain. The following information is synthesized from data available for structurally related compounds, including the parent molecule 1H-1,2,3-triazole-4-carbaldehyde and other methylated or substituted triazoles. This guide serves as a precautionary overview and should be supplemented with internal safety assessments and handling protocols established by qualified professionals. The toxicological properties of this compound may differ from the compounds cited.

Executive Summary

This compound is a heterocyclic aldehyde whose safety profile has not been extensively characterized. Based on data from analogous structures, it is prudent to consider this compound as potentially harmful if swallowed, a skin and eye irritant, and a possible respiratory irritant. Researchers, scientists, and drug development professionals should handle this compound with appropriate personal protective equipment (PPE) and engineering controls. This document provides a summary of the inferred hazards, recommended handling procedures, and a framework for risk assessment.

Hazard Identification and Classification

In the absence of specific data for this compound, the hazard classification is inferred from the parent compound, 1H-1,2,3-triazole-4-carbaldehyde, and the methylated isomer, 1-methyl-1,2,4-triazole.

GHS Hazard Classification (Inferred)

Based on data for 1H-1,2,3-triazole-4-carbaldehyde and 1-methyl-1,2,4-triazole, the following GHS classifications should be considered as a precautionary measure.

| Hazard Class | Hazard Category | GHS Hazard Statement (Inferred) | Source (Analogous Compound) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 1H-1,2,3-triazole-4-carbaldehyde[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 1H-1,2,3-triazole-4-carbaldehyde[1], 1-methyl-1,2,4-triazole[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | 1H-1,2,3-triazole-4-carbaldehyde[1], 1-methyl-1,2,4-triazole[2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 1H-1,2,3-triazole-4-carbaldehyde[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 1H-1,2,3-triazole-4-carbaldehyde[1] |

| Flammable Liquids | Category 4 | H227: Combustible liquid | 1-methyl-1,2,4-triazole[2] |

Note: The potential for reproductive toxicity (H361) and specific target organ toxicity through repeated exposure (H373) has been noted for other triazole derivatives, such as 3-amino-1H-1,2,4-triazole, and should be considered as a potential, albeit unconfirmed, hazard for this compound.[3]

Hazard Pictograms (Anticipated)

Signal Word (Anticipated)

Warning

Toxicological Profile (Inferred)

No specific toxicological data such as LD50 or LC50 values for this compound are available. The primary routes of exposure are anticipated to be inhalation, ingestion, and skin/eye contact.

-

Acute Effects: Harmful if ingested.[1] Causes irritation to the skin, eyes, and respiratory tract.[1][2] May elicit an allergic skin reaction.[1]

-

Chronic Effects: The potential for chronic effects is unknown. However, some triazole derivatives have been shown to cause organ damage with prolonged or repeated exposure.[3]

Experimental Protocols

Detailed experimental protocols for the safety and hazard assessment of this compound are not available in the cited literature. Standard OECD guidelines for testing of chemicals would be appropriate for a thorough evaluation.

Signaling Pathways and Experimental Workflows

No specific signaling pathways related to the toxicology of this compound have been documented. The following diagrams represent a generalized workflow for chemical hazard assessment and a conceptual representation of irritant-induced signaling.

Caption: General Chemical Hazard Assessment Workflow.

Caption: Conceptual Irritant-Induced Signaling Pathway.

Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[2]

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[2]

Engineering Controls

Work should be conducted in a chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers should be readily available.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: May emit toxic fumes of carbon oxides and nitrogen oxides under fire conditions. The compound is considered combustible.[2]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.

Conclusion

While specific safety data for this compound is lacking, a precautionary approach based on the known hazards of structurally similar compounds is essential. It should be handled as a potentially hazardous substance that is harmful if swallowed and capable of causing skin, eye, and respiratory irritation. All laboratory personnel must be trained on the potential hazards and safe handling procedures before working with this compound. Further toxicological testing is required for a definitive hazard assessment.

References

The 1,2,3-Triazole Scaffold: A Versatile Bioisostere in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the strategic molecular modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, stands as a cornerstone of this process. Among the array of bioisosteres, the 1,2,3-triazole ring has emerged as a uniquely versatile and advantageous scaffold.[1][2] Synthetically accessible through highly efficient "click chemistry," this five-membered heterocycle offers a stable, rigid, and polar core capable of mimicking various functional groups, most notably the ubiquitous amide bond.[3][4] This guide provides a comprehensive technical overview of the role of 1,2,3-triazoles as bioisosteres in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Rise of the 1,2,3-Triazole in Drug Design